
5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid
Overview
Description
5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 6 and a fluorine atom at position 5 of the pyridine ring, with an acetic acid (-CH₂COOH) substituent at position 2. This structure combines strong electron-withdrawing groups (fluorine and -CF₃) with a carboxylic acid side chain, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines typically employs scalable and cost-effective methods. The use of continuous flow reactors and advanced fluorination techniques allows for the efficient production of these compounds on a large scale .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing trifluoromethyl and fluorine groups activate the pyridine ring for nucleophilic substitution. Key reactions include:
a. Amination
Reaction with ammonia or alkylamines under high-temperature pressurized conditions yields amino derivatives.
-
Example :
Reaction with ammonia at 150°C for 10 hours produces 2-amino-6-(trifluoromethyl)pyridine (83% yield). Elemental analysis confirms C: 44.2%, H: 2.9%, F: 34.83%, N: 17.2% (theoretical: C: 44.4%, H: 3.1%, F: 35.1%, N: 17.3%).
b. Alkoxylation
Treatment with sodium alkoxides replaces the 2-chloro group with alkoxy moieties.
-
Example :
Reaction with sodium methoxide in methanol at reflux yields 2-methoxy-6-(trifluoromethyl)pyridine (72% yield) .
Esterification and Amidation
The acetic acid side chain undergoes standard carboxylate reactions:
Reaction Type | Reagents/Conditions | Product | Yield |
---|---|---|---|
Esterification | Benzyl alcohol, DCC/DMAP, DMF, 25°C, 12h | Benzyl ester | 89% |
Amidation | Thionyl chloride → methylamine, THF, 0°C → 25°C | Methylamide | 78% |
Halogenation and Halex Exchange
The 5-fluoro group participates in halogen exchange via Halex reactions:
-
Fluorine Introduction :
Treatment of 5-chloro-6-(trifluoromethyl)pyridine-2-acetic acid with KF in sulfolane at 180°C for 4 hours yields the 5-fluoro derivative (58% yield) .
Cross-Coupling Reactions
The pyridine ring participates in metal-catalyzed coupling:
a. Suzuki-Miyaura Coupling
Reaction with arylboronic acids using Pd(PPh₃)₄ catalyst:
-
Example :
Coupling with phenylboronic acid produces 5-fluoro-6-(trifluoromethyl)-2-(phenyl)pyridine-2-acetic acid (92% yield) .
b. Ullmann Coupling
Copper-mediated coupling with aryl iodides forms biaryl derivatives.
Hydrolysis and Decarboxylation
The acetic acid moiety undergoes hydrolysis under acidic/basic conditions:
Condition | Product | Notes |
---|---|---|
6M HCl, 100°C, 3h | 5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid | Quantitative yield |
NaOH (aq), 80°C, 2h | Same as above | 95% yield |
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems:
-
Reaction with hydrazine forms pyrazolo[3,4-b]pyridine derivatives.
-
Intramolecular cyclization with PCl₅ yields fused tricyclic structures .
Solubility and Stability Data
Property | Value | Conditions | Source |
---|---|---|---|
Solubility | 23 mg/mL in DMSO | 25°C | |
Thermal Stability | Decomposes at 215°C | TGA analysis |
Mechanistic Insights
Scientific Research Applications
Synthesis of Agrochemicals
The trifluoromethylpyridine structural motif, including 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid, is integral to the development of agrochemicals such as fungicides, herbicides, and insecticides. For instance:
- Picoxystrobin : A fungicide introduced in 2004 that utilizes trifluoromethylpyridine derivatives in its structure to enhance efficacy against fungal pathogens.
- Bicyclopyrone : A herbicide launched in 2015, which also incorporates this structural motif to improve selectivity and reduce environmental impact.
- Sulfoxaflor : An insecticide introduced in 2013 that benefits from the unique properties imparted by trifluoromethylpyridines .
The ability to synthesize these compounds efficiently has led to their increased use in agricultural applications, showcasing the importance of this compound as a key intermediate.
Pharmaceutical Applications
In pharmaceutical chemistry, this compound serves as a precursor for various bioactive molecules. Its derivatives have been explored for their potential as muscarinic acetylcholine receptor (mAChR) modulators. The following points highlight its significance:
- Muscarinic Receptor Modulation : Research has identified analogues of this compound that exhibit selective agonistic activity towards mAChR subtypes. For example, certain derivatives demonstrated potent positive allosteric modulation of the M3 mAChR, which is crucial for mediating various physiological responses .
- Structure–Activity Relationship Studies : Comprehensive studies have been conducted to understand how modifications to the pyridine structure affect biological activity. These studies have revealed that substituents like fluorine can enhance receptor selectivity and potency while minimizing adverse effects .
Case Studies and Experimental Findings
Several case studies illustrate the practical applications of this compound:
Table 1: Summary of Case Studies
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features:
Key Observations:
This enhances the acidity of the acetic acid group due to inductive effects.
Functional Group Variations :
- The carboxylic acid (-COOH) derivative (CAS 1256802-73-9) lacks the methylene spacer (-CH₂-) present in acetic acid analogs. This reduces conformational flexibility and may impact solubility or metabolic stability.
Physicochemical Properties
- Acidity: The electron-withdrawing effects of F and CF₃ in the target compound likely lower the pKa of its acetic acid group compared to non-fluorinated analogs, enhancing ionization in physiological environments.
- Thermal Stability : For 5-(trifluoromethyl)pyridine-2-acetic acid (CAS 785762-99-4), a melting point of 275.1°C and boiling point of 120.2°C are reported . The addition of a 5-F substituent in the target compound may further elevate these values due to increased molecular symmetry and intermolecular forces.
Biological Activity
5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and metabolic stability.
- Pyridine Ring : A heterocyclic aromatic ring that contributes to the compound's reactivity and interaction with biological targets.
- Acetic Acid Moiety : This functional group may influence solubility and interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. Once inside the cell, it may bind to specific enzymes or receptors, modulating their activity.
Biological Activities
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Antiviral Properties :
Table 1: Summary of Biological Activities
Notable Research Findings
- A study published in MDPI explored various trifluoromethylated compounds, revealing that those with similar structures exhibited enhanced potency against specific bacterial strains .
- Another investigation highlighted the role of fluorinated compounds in modulating immune responses, suggesting a potential application in treating autoimmune disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves halogenation and functional group interconversion. A validated approach includes:
- Hydrolysis of esters : For example, ethyl esters of trifluoromethylpyridine derivatives can be hydrolyzed under acidic conditions (10 N HCl at 100°C for 3 hours) to yield carboxylic acids. Adjusting pH to 4–5 with NaOH ensures precipitation of the product, followed by extraction with ethyl acetate and purification via silica gel chromatography (cyclohexane-EtOAc eluent) .
- Fluorination strategies : Fluorine introduction may use KF in DMSO with a pyridine precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine), requiring rigorous control of reaction time and temperature to avoid side products .
- Acid chloride formation : Conversion of carboxylic acids to acid chlorides (e.g., using SOCl₂ at 80°C) enables further derivatization, such as amide coupling .
Key Optimization Parameters :
Parameter | Optimal Condition | Reference |
---|---|---|
Hydrolysis Temperature | 100°C | |
Fluorination Solvent | DMSO | |
Acid Chloride Reagent | SOCl₂ (10 eq.) |
Q. What analytical techniques are effective for characterizing this compound, and how should they be implemented?
Methodological Answer:
- LCMS : Use electrospray ionization (ESI) in positive ion mode. For example, a molecular ion peak at m/z 366 [M+H]⁺ was observed for a related trifluoromethylpyridine ester .
- HPLC : Employ a C18 column with a mobile phase of water/acetonitrile (0.1% TFA) for retention time consistency. A retention time of 1.26 minutes was reported under SMD-TFA05 conditions .
- NMR : ¹⁹F NMR is critical for verifying trifluoromethyl and fluorine substituents. Compare chemical shifts to analogs like 2-amino-3-chloro-5-(trifluoromethyl)pyridine (δ -60 to -70 ppm for CF₃) .
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Safety Precautions : Use PPE (gloves, goggles) due to risks associated with fluorinated compounds (e.g., irritation, toxicity). Refer to hazard codes R20/21/22 (harmful by inhalation, skin contact, ingestion) .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis or decomposition. Avoid exposure to moisture and strong bases.
Advanced Research Questions
Q. What challenges arise in achieving regioselective fluorination during synthesis, and how can they be addressed?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For example, fluorination of 2-chloro-6-(trifluoromethyl)pyridine may yield undesired isomers. Strategies include:
- Directing groups : Introduce temporary protecting groups (e.g., boronic acids) to steer fluorine addition to the 5-position .
- Computational modeling : Use DFT calculations to predict reactive sites on the pyridine ring, optimizing precursor design .
Q. How can computational chemistry aid in predicting the spectroscopic properties of this compound?
Methodological Answer:
- DFT Calculations : Simulate ¹H/¹⁹F NMR chemical shifts using software like Gaussian or ORCA. Compare results to experimental data from analogs (e.g., trifluoroacetic acid derivatives) .
- IR Spectroscopy : Predict vibrational modes of the trifluoromethyl (-CF₃) and acetic acid (-CH₂COOH) groups to confirm functionalization .
Q. What strategies resolve mixtures of regioisomers or by-products during synthesis?
Methodological Answer:
- Chromatography : Use preparative HPLC or flash chromatography (e.g., cyclohexane-EtOAc gradients) to separate isomers. A CombiFlash system achieved >95% purity for 5-fluoro-6-(trifluoromethyl)nicotinic acid .
- Crystallization : Optimize solvent polarity (e.g., hexane/EtOAc) to isolate the desired isomer. Monitor via TLC or inline UV detection .
Data Contradiction Analysis :
If conflicting LCMS or NMR data arise (e.g., unexpected m/z or shifts):
Verify synthesis intermediates (e.g., ester vs. acid forms) using hydrolysis controls .
Re-examine fluorination steps for incomplete substitution or side reactions .
Properties
IUPAC Name |
2-[5-fluoro-6-(trifluoromethyl)pyridin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-5-2-1-4(3-6(14)15)13-7(5)8(10,11)12/h1-2H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALCKFSBAHBWBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CC(=O)O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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